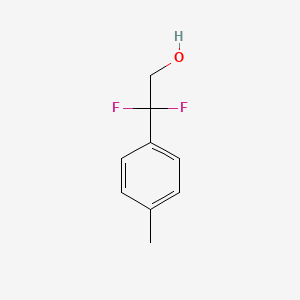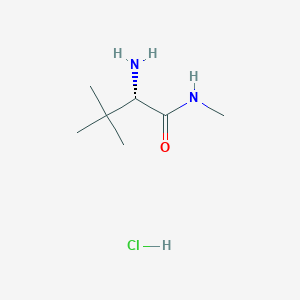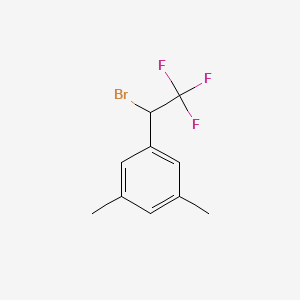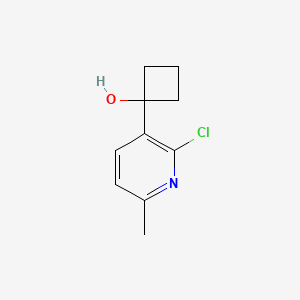![molecular formula C20H29BN2O3 B1406481 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1380304-13-1](/img/structure/B1406481.png)
1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Übersicht
Beschreibung
The final step involves borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Reaction conditions: This reaction often requires an inert atmosphere (argon or nitrogen) and a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the synthesis of such complex molecules often utilizes continuous flow chemistry techniques to optimize yields and reaction times. Automation and precise control over reaction parameters (temperature, pressure, flow rate) enhance efficiency and scalability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole generally involves multiple steps:
Preparation of 4-Benzyloxybutyl bromide:
Reacting 4-hydroxybutyl bromide with benzyl bromide under basic conditions to yield 4-benzyloxybutyl bromide.
Reaction conditions: Usually conducted in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Formation of the pyrazole ring:
Condensation of the prepared 4-benzyloxybutyl bromide with hydrazine hydrate and a 1,3-dicarbonyl compound to form the substituted pyrazole ring.
Reaction conditions: This step is typically performed under reflux conditions with an appropriate catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation:
The benzyloxy group can undergo oxidative cleavage with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reaction conditions: Usually performed under acidic conditions, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction:
The dioxaborolan group can be reduced to a boronic acid using agents like sodium borohydride (NaBH₄).
Reaction conditions: Mild conditions in methanol or ethanol.
Substitution:
The compound can undergo nucleophilic substitution reactions at the benzyloxy group, where nucleophiles replace the benzyloxy group.
Reaction conditions: Typically conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with bases such as sodium hydride (NaH).
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Catalysts: Palladium (Pd), hydrazine hydrate
Major Products Formed
Carboxylic acids
Aldehydes
Boronic acids
Substituted pyrazoles
Wissenschaftliche Forschungsanwendungen
1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is valuable in various scientific fields:
Chemistry:
Utilized as an intermediate in organic synthesis and in the construction of complex molecular architectures.
Plays a role in cross-coupling reactions due to the presence of the dioxaborolan group.
Biology:
Employed in the development of enzyme inhibitors and probes for biological studies.
The pyrazole ring is a pharmacophore in many bioactive molecules.
Medicine:
Investigated for its potential use in drug development, particularly in designing compounds targeting specific biological pathways.
The benzyloxy group can enhance the pharmacokinetic properties of the compound.
Industry:
Utilized in the manufacture of advanced materials and specialty chemicals.
Employed in the synthesis of polymers and catalysts.
Wirkmechanismus
The mechanism by which 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its application:
In biological systems: The compound can interact with specific enzymes or receptors, inhibiting or modulating their activity. The pyrazole ring often serves as a key interaction point, while the benzyloxy and dioxaborolan groups can affect the compound's binding affinity and specificity.
In chemical reactions: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Benzyloxybutyl)-3-phenyl-1H-pyrazole
1-(4-Benzyloxybutyl)-5-methyl-1H-pyrazole
4-Benzyloxy-1H-pyrazole
Uniqueness
The presence of the dioxaborolan group distinguishes it from many similar compounds, enhancing its reactivity and utility in cross-coupling reactions.
The specific combination of the benzyloxybutyl and dioxaborolan moieties provides unique physicochemical properties, making it valuable in diverse applications.
Eigenschaften
IUPAC Name |
1-(4-phenylmethoxybutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BN2O3/c1-19(2)20(3,4)26-21(25-19)18-14-22-23(15-18)12-8-9-13-24-16-17-10-6-5-7-11-17/h5-7,10-11,14-15H,8-9,12-13,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVVHMZCRCPWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCCOCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1406401.png)
![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)

![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-](/img/structure/B1406409.png)






![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
